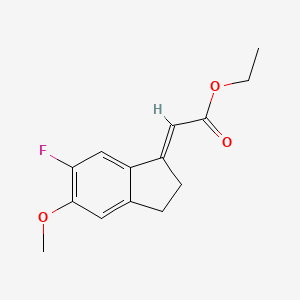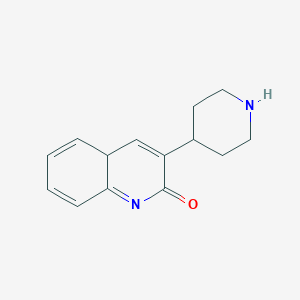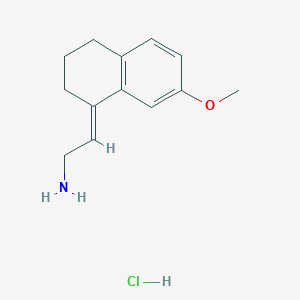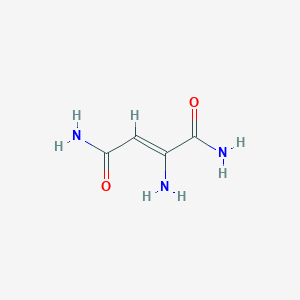
(5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid is a complex organic compound that belongs to the family of hydroxy fatty acids. This compound is characterized by its unique structure, which includes multiple double bonds and a hydroxyl group. It is of significant interest in various scientific fields due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as linoleic acid, which undergoes a series of reactions including epoxidation, hydroxylation, and isomerization to introduce the hydroxyl group and the conjugated double bonds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of microorganisms are engineered to produce the compound. This method is advantageous due to its scalability and the potential for sustainable production.
Chemical Reactions Analysis
Types of Reactions
(5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydride for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield 15-oxo-icosa-5,8,11,13-tetraenoic acid, while reduction of the double bonds may produce a fully saturated hydroxy fatty acid.
Scientific Research Applications
(5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound is studied for its role in cellular signaling pathways and its potential effects on cell proliferation and differentiation.
Medicine: Research is ongoing into its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of bio-based materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which (5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated double bonds allow it to participate in various biochemical reactions, influencing cellular processes such as signal transduction and gene expression. Its effects are mediated through binding to receptors or enzymes, modulating their activity and leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxy fatty acids such as (5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid and this compound.
Uniqueness
What sets this compound apart is its specific arrangement of double bonds and the position of the hydroxyl group, which confer unique chemical and biological properties
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9+,17-14+ |
InChI Key |
JSFATNQSLKRBCI-PMCVYWRXSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C=C/C/C=C\C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


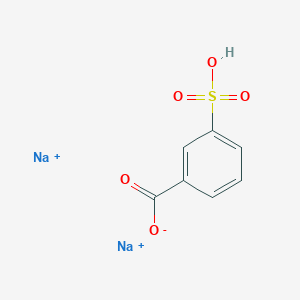
![3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12339961.png)
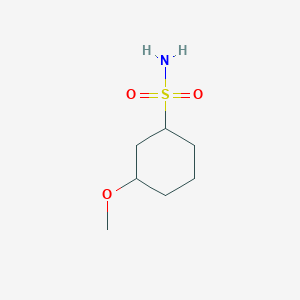
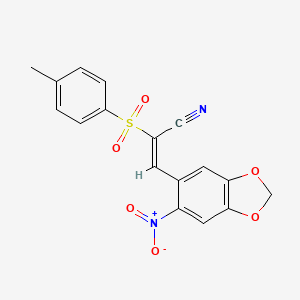
![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N''-nitroguanidine](/img/structure/B12339985.png)
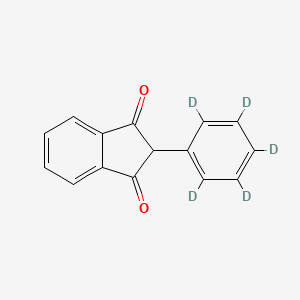
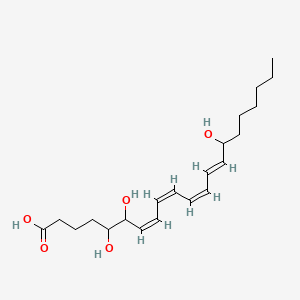
![N'-[(1Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanehydrazide](/img/structure/B12340001.png)
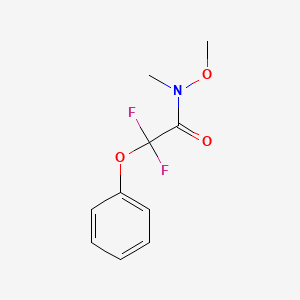
![4-(4-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12340007.png)
